molecular formula C9H9FN2O3 B13122314 4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester CAS No. 749216-36-2

4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester

Cat. No.: B13122314
CAS No.: 749216-36-2
M. Wt: 212.18 g/mol
InChI Key: PIJCNSMLEHEOKI-UHFFFAOYSA-N
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Description

4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is a chemical compound with the molecular formula C9H9FN2O3 It is characterized by the presence of a pyrimidine ring, a propanoic acid moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a beta-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced via a Michael addition reaction using an appropriate Michael acceptor.

    Fluorination: The alpha position of the propanoic acid moiety can be fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the alpha-fluoro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidinepropanoic acid, alpha-chloro-beta-oxo-, ethyl ester
  • 4-Pyrimidinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester
  • 4-Pyrimidinepropanoic acid, alpha-iodo-beta-oxo-, ethyl ester

Uniqueness

4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is unique due to the presence of the fluorine atom at the alpha position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its halogenated analogs.

Properties

CAS No.

749216-36-2

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

ethyl 2-fluoro-3-oxo-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C9H9FN2O3/c1-2-15-9(14)7(10)8(13)6-3-4-11-5-12-6/h3-5,7H,2H2,1H3

InChI Key

PIJCNSMLEHEOKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=NC=NC=C1)F

Origin of Product

United States

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